molecular formula C12H9ClN2 B8312743 5-chloro-1-(cyanomethyl)-2,3-dihydro-1H-indene-1-carbonitrile

5-chloro-1-(cyanomethyl)-2,3-dihydro-1H-indene-1-carbonitrile

Cat. No. B8312743
M. Wt: 216.66 g/mol
InChI Key: LGGKKZXUIQRTHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08030322B2

Procedure details

To a solution of (E)-ethyl 2-(5-chloro-2,3-dihydro-1H-inden-1-ylidene)-2-cyanoacetate (Prep5, 100 g, 0.38 mol) in ethanol (800 ml) a solution of KCN (67.5 g, 1 mol) in water (230 ml) was added and the reaction mixture was warmed to 65° C. and stirred for 21 h. Then the solvent was removed under vacuum The residue was treated with ether and the organic phase washed with water. Solvent was evaporated and the crude obtained was purified by crystallization from ethanol to obtain the title compound (36 g, y=43.5%).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
67.5 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
230 mL
Type
solvent
Reaction Step One
Yield
43.5%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)/[C:7](=[C:11](\[C:17]#[N:18])/C(OCC)=O)/[CH2:6][CH2:5]2.[C-:19]#[N:20].[K+]>C(O)C.O>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7]([CH2:11][C:17]#[N:18])([C:19]#[N:20])[CH2:6][CH2:5]2 |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClC=1C=C2CC/C(/C2=CC1)=C(\C(=O)OCC)/C#N
Name
Quantity
67.5 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
230 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirred for 21 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the solvent was removed under vacuum The residue
ADDITION
Type
ADDITION
Details
was treated with ether
WASH
Type
WASH
Details
the organic phase washed with water
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the crude obtained
CUSTOM
Type
CUSTOM
Details
was purified by crystallization from ethanol

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
ClC=1C=C2CCC(C2=CC1)(C#N)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
YIELD: PERCENTYIELD 43.5%
YIELD: CALCULATEDPERCENTYIELD 43.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.